molecular formula C11H15NO B185083 N-(2,4-dimethylphenyl)propanamide CAS No. 50824-87-8

N-(2,4-dimethylphenyl)propanamide

Cat. No. B185083
CAS RN: 50824-87-8
M. Wt: 177.24 g/mol
InChI Key: HQYJBDRADQYZIZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)propanamide, also known as Modafinil, is a synthetic compound that is used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has also been used for cognitive enhancement and as a performance-enhancing drug.

Mechanism of Action

The exact mechanism of action of modafinil is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and histamine in the brain. N-(2,4-dimethylphenyl)propanamide also affects the levels of gamma-aminobutyric acid (GABA) and glutamate, two neurotransmitters that are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)propanamide has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive performance. It has also been shown to increase heart rate and blood pressure, although these effects are generally mild and transient. N-(2,4-dimethylphenyl)propanamide has a long half-life, with effects lasting up to 12 hours after a single dose.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)propanamide has several advantages for use in lab experiments. It is a well-tolerated drug with few side effects, making it suitable for use in healthy individuals. It has also been extensively studied, with a large body of research supporting its cognitive-enhancing and wake-promoting effects. However, modafinil has some limitations for use in lab experiments. It is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, the long half-life of modafinil can make it difficult to design experiments that control for the effects of previous doses.

Future Directions

There are several future directions for research on modafinil. One area of interest is the potential use of modafinil in the treatment of other cognitive disorders, such as Alzheimer's disease and traumatic brain injury. Another area of interest is the development of new compounds that are more selective for specific neurotransmitter systems, which could lead to more targeted cognitive-enhancing effects. Finally, research on the long-term effects of modafinil use, particularly in healthy individuals, is needed to fully understand the risks and benefits of this drug.

Synthesis Methods

N-(2,4-dimethylphenyl)propanamide is synthesized from benzhydrylsulfinylacetamide through a multi-step reaction process. The first step involves the reaction of benzhydryl chloride with sodium hydride to form benzhydryl sodium. The benzhydryl sodium is then reacted with sulfinyl chloride to form benzhydrylsulfinyl chloride. The benzhydrylsulfinyl chloride is then reacted with acetic anhydride to form benzhydrylsulfinylacetamide. Finally, the benzhydrylsulfinylacetamide is reacted with 2,4-dimethylphenylmagnesium bromide to form N-(2,4-dimethylphenyl)propanamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)propanamide has been extensively studied for its cognitive-enhancing and wake-promoting effects. It has been shown to improve cognitive performance in healthy individuals, as well as in individuals with attention deficit hyperactivity disorder (ADHD) and schizophrenia. N-(2,4-dimethylphenyl)propanamide has also been shown to improve memory, attention, and executive function in healthy individuals.

properties

CAS RN

50824-87-8

Product Name

N-(2,4-dimethylphenyl)propanamide

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)propanamide

InChI

InChI=1S/C11H15NO/c1-4-11(13)12-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

HQYJBDRADQYZIZ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C

Other CAS RN

50824-87-8

Pictograms

Irritant

Origin of Product

United States

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